molecular formula C18H19ClN4O3 B5522128 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone

Cat. No.: B5522128
M. Wt: 374.8 g/mol
InChI Key: PVJOEAYLXQDMED-UHFFFAOYSA-N
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Description

1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C18H19ClN4O3 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1145682 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential for Age-Related Diseases

This compound and its analogues have been studied for their potential as multifunctional antioxidants in the treatment of age-related diseases. Specifically, research has demonstrated that certain analogues possessing free radical scavenger groups are effective in protecting cell viability and glutathione levels in various human cell lines against oxidative stress. This indicates potential applications in preventing cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Antibacterial Properties

The compound's derivatives have been investigated for their antibacterial properties, notably against gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) as part of a broader study on oxazolidinones, a novel class of synthetic antibacterial agents. This research contributes to understanding the structure-activity relationships of oxazolidinones, suggesting the potential of certain derivatives in treating bacterial infections (Tucker et al., 1998).

Antimicrobial and Antifungal Activities

Studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrimidinone and oxazinone derivatives, revealing that some compounds exhibit significant activities comparable to reference drugs like streptomycin and fusidic acid. This highlights the compound's relevance in developing new antimicrobial agents with potential clinical applications (Hossan et al., 2012).

Anti-Inflammatory Applications

Research into heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, has demonstrated good anti-inflammatory activity of synthesized compounds. These findings are significant for the development of new anti-inflammatory agents, with potential applications in treating various inflammatory disorders (Amr et al., 2007).

Antiproliferative Effects Against Cancer Cell Lines

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been explored for antiproliferative activity against human cancer cell lines. Certain derivatives have shown promising activity, suggesting potential applications in cancer therapy (Mallesha et al., 2012).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This includes information about the toxicity of the compound, precautions to be taken while handling it, and its environmental impact .

Future Directions

This could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

Properties

IUPAC Name

1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-4,6-dimethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-12-8-13(2)23(18(26)20-12)11-16(24)21-6-7-22(17(25)10-21)15-5-3-4-14(19)9-15/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJOEAYLXQDMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.